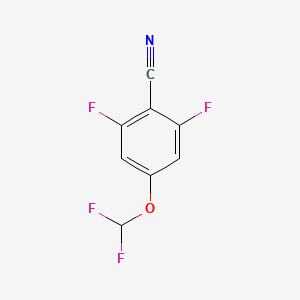

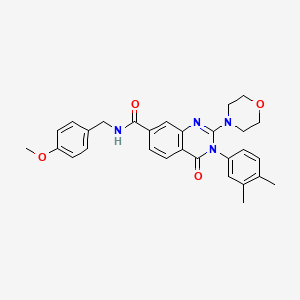

![molecular formula C13H12F3N3O2S B2855895 N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396757-30-4](/img/structure/B2855895.png)

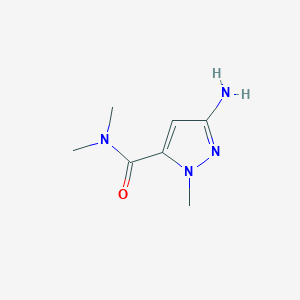

N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide, also known as MTB-7, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) properties . For example, certain derivatives have shown significant analgesic and anti-inflammatory activities .

Anti-Inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . Inflammation is a vital part of the body’s immune response, but sometimes it can lead to disease and discomfort. Anti-inflammatory drugs help to reduce this inflammation and relieve symptoms.

Antimicrobial Activity

Thiazole compounds have been found to have antimicrobial properties, which means they can kill microorganisms or stop their growth .

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties, which can be used to treat fungal infections .

Antiviral Activity

Thiazole compounds have been found to have antiviral properties, which can be used to treat viral infections .

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they can kill cancer cells, and could potentially be used in cancer treatments.

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective properties . This means they can protect neurons from injury or degeneration, which could potentially be used in treatments for neurological disorders.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

It has been suggested that it blocks necrosome formation by specifically inhibiting the phosphorylation of ripk3 in necroptotic cells . This implies that the compound may interact with its targets, leading to changes in their phosphorylation status and subsequently affecting their function.

Biochemical Pathways

Based on its suggested mode of action, it can be inferred that it may influence pathways related to necroptosis, a form of programmed cell death . The downstream effects of these changes could include alterations in cell survival and function.

Pharmacokinetics

Thiazoles, a class of compounds to which this compound belongs, are known to exhibit diverse biological activities . Their pharmacokinetic properties can be influenced by the nature and position of substituents on the thiazole ring .

Result of Action

Based on its suggested mode of action, it can be inferred that it may lead to changes in cell survival and function, potentially through the inhibition of necroptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solvent used in the reaction medium can affect the design and development of green chemistry techniques . Additionally, the presence of other substances, such as alkylating reagents, can influence the reactions involving this compound .

Eigenschaften

IUPAC Name |

N-methoxy-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2S/c1-21-18-11(20)7-5-19(6-7)12-17-10-8(13(14,15)16)3-2-4-9(10)22-12/h2-4,7H,5-6H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUCVBVATCMTRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1CN(C1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

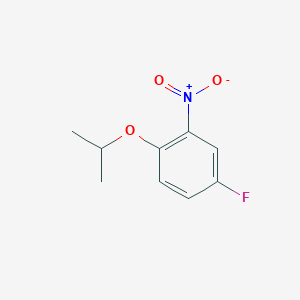

![3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2855812.png)

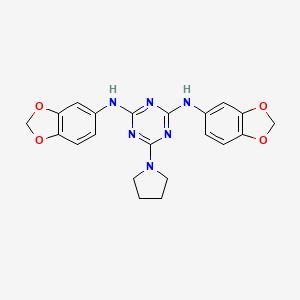

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2855813.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/no-structure.png)

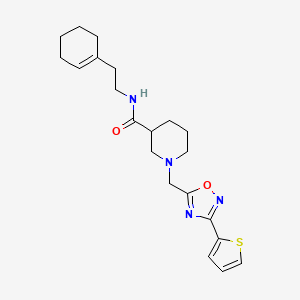

![1-isopentyl-3,9-dimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855824.png)

![5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride](/img/structure/B2855826.png)